

Application Notes and Protocols: KZR-616 in Combination with Immunosuppressive Agents

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system in immune cells.[1][2] By selectively targeting the immunoproteasome, zetomipzomib modulates the activity of multiple immune cell types, including T cells, B cells, and macrophages, thereby offering a broad immunomodulatory effect across both innate and adaptive immunity.[1][3] This mechanism of action has positioned zetomipzomib as a potential therapeutic agent for a range of autoimmune diseases.[1] Preclinical and clinical studies have explored the use of zetomipzomib both as a monotherapy and in combination with standard-of-care immunosuppressive agents, such as corticosteroids and mycophenolate mofetil (MMF), particularly in the context of lupus nephritis (LN).[4][5]

It is important to note that while significant clinical data has been generated for zetomipzomib in lupus nephritis, Kezar Life Sciences has announced the discontinuation of its clinical development for this indication to focus on autoimmune hepatitis.[6] Nevertheless, the findings from these studies provide valuable insights into the potential of selective immunoproteasome inhibition as a therapeutic strategy in combination with other immunosuppressants for autoimmune conditions.

Mechanism of Action: Selective Immunoproteasome Inhibition





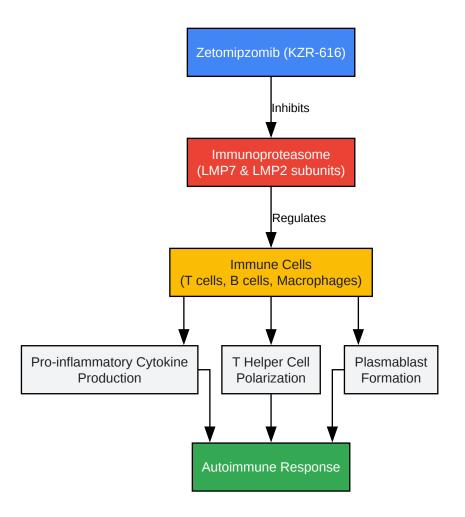


Zetomipzomib selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome, which is predominantly expressed in immune cells.[7] This targeted inhibition leads to several downstream effects that contribute to its immunomodulatory activity:

- Inhibition of Pro-inflammatory Cytokine Production: Zetomipzomib has been shown to block the production of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[2][5]
- Modulation of T Cell and B Cell Function: It interferes with the polarization of T helper (Th) cells and the formation of plasmablasts, which are key drivers of autoimmune pathology.[2]
 [5]
- Reduction of Autoantibody Production: In preclinical models of lupus, KZR-616 treatment led to significant reductions in autoantibody production.

These effects collectively suggest that zetomipzomib can dampen the aberrant immune responses characteristic of autoimmune diseases, potentially serving as a steroid-sparing agent.[1][8]





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Caption: Mechanism of action of Zetomipzomib (KZR-616).

Preclinical Data: KZR-616 in Combination with Mycophenolate Mofetil (MMF)

A preclinical study in the NZB/W F1 mouse model of lupus nephritis investigated the combination of KZR-616 with MMF, a standard-of-care immunosuppressant.[5]

Experimental Protocol: Combination Therapy in NZB/W F1 Mice

Objective: To evaluate the efficacy of KZR-616 in combination with MMF in a murine model of lupus nephritis.



Animal Model: Female NZB/W F1 mice with established proteinuria (Grade 1).

Treatment Groups (n=10/group):

- Vehicle control (IV)
- KZR-616 (5 mg/kg SC, once weekly)
- MMF (30 mg/kg PO, daily)
- KZR-616 (5 mg/kg SC, once weekly) + MMF (30 mg/kg PO, daily)

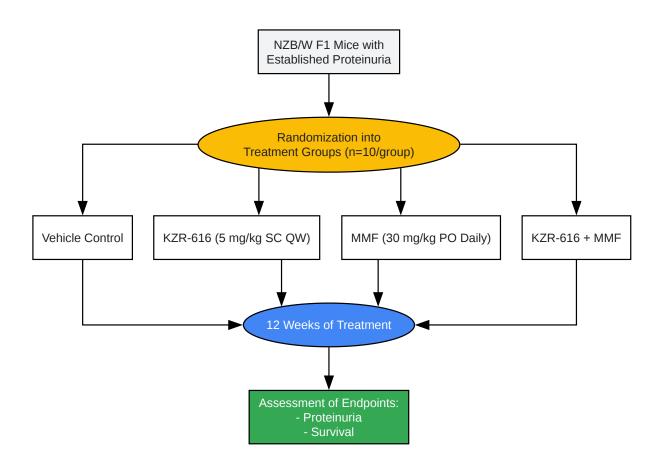
Duration: 12 weeks of treatment.

Primary Endpoints:

- Proteinuria levels
- Survival

Results: The combination of KZR-616 and MMF resulted in a marked reduction in proteinuria and increased survival compared to vehicle-treated mice or mice treated with either agent alone.[5]





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Caption: Preclinical experimental workflow for combination therapy.

Clinical Data: The MISSION Phase 2 Study in Lupus Nephritis

The MISSION study was a Phase 1b/2, open-label clinical trial that evaluated the safety, tolerability, and preliminary efficacy of zetomipzomib in patients with active lupus nephritis (Class III or IV ± Class V).[3][4] Patients in the Phase 2 portion received zetomipzomib in addition to stable background therapy with corticosteroids and at least one other immunosuppressive agent.[4]

Study Protocol: MISSION Phase 2

Objective: To evaluate the efficacy and safety of zetomipzomib in patients with active lupus nephritis.



Patient Population: Patients with active LN (Class III or IV \pm Class V) and a urine protein to creatinine ratio (UPCR) \geq 1 despite stable background therapy.[4]

Treatment: Zetomipzomib 60 mg administered subcutaneously once weekly for 24 weeks (with an initial dose of 30 mg).[4]

Concomitant Medications: All patients were on corticosteroids, and the majority were also receiving mycophenolate mofetil or mycophenolic acid.[3][4] Other concomitant immunosuppressants included hydroxychloroquine and azathioprine.[3][9]

Primary Endpoint: The number of patients with a ≥50% reduction in UPCR from baseline after 24 weeks of treatment.[4]

Key Secondary Endpoint: The number of patients achieving a complete renal response (CRR), defined as a UPCR of ≤0.5, with preserved renal function and corticosteroid dose of ≤10 mg/day.[3][10]

Summary of Clinical Efficacy Data

Efficacy Endpoint	Result	Citation
Overall Renal Response (ORR) at Week 25 (≥50% reduction in UPCR)	64.7% (11 of 17 evaluable patients)	[3][10]
Complete Renal Response (CRR) at Week 25	35.2% (6 of 17 evaluable patients)	[3][10]
Corticosteroid Sparing	14 of 17 patients reduced their daily steroid dose to ≤10 mg	[3][8]

Summary of Baseline Demographics and Concomitant Medications (Safety Population, N=21)



Characteristic	Value	Citation
Mean Age	35.3 years	[3][9]
Female	90.5%	[3][9]
Mean Duration of Lupus Nephritis	5.3 years	[3][9]
Mean Baseline UPCR	2.6 mg/mg	[3][9]
Mean Baseline eGFR	104.7 mL/min/1.73 m ²	[3][9]
Concomitant Medications		
Corticosteroids	100%	[3][9]
Mycophenolate Mofetil or Mycophenolic Acid	95.2%	[3][9]
Hydroxychloroquine	66.7%	[3][9]
Azathioprine	9.5%	[3][9]

Safety and Tolerability

In the MISSION Phase 2 study, zetomipzomib demonstrated a favorable safety and tolerability profile.[4] Adverse events were generally mild to moderate (Grade 1 or 2), with the most common being injection site reactions.[4][8] Importantly, there was no evidence of immunosuppression, such as serious or opportunistic infections, or immune cell depletion.[3][8]

Application Notes for Researchers

- Potential for Steroid-Sparing: The clinical data suggests that the addition of zetomipzomib to standard-of-care immunosuppressive regimens may allow for a reduction in corticosteroid dosage, a significant clinical benefit for patients with autoimmune diseases.[1][8]
- Broad Immunomodulation: Zetomipzomib's mechanism of action, which targets multiple arms
 of the immune system, may offer advantages over more targeted therapies that focus on a
 single cytokine or cell type.[1]



- Combination Therapy: The preclinical and clinical findings support the rationale for combining selective immunoproteasome inhibition with other immunosuppressive agents.
 The synergistic effects observed in the preclinical model with MMF are particularly noteworthy.[5]
- Future Directions: While the development of zetomipzomib for lupus nephritis has been
 discontinued, the data generated provides a strong foundation for exploring its potential in
 other autoimmune conditions, such as autoimmune hepatitis, both as a monotherapy and in
 combination with other immunosuppressants.[6] Researchers investigating novel therapies
 for autoimmune diseases may consider the immunoproteasome as a viable therapeutic
 target.

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